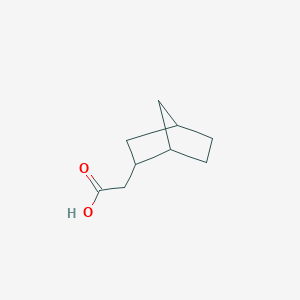
2-Norbornaneacetic acid
Cat. No. B085479
Key on ui cas rn:
1007-01-8
M. Wt: 154.21 g/mol
InChI Key: FYHBMPWRHCWNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07531532B2
Procedure details


2-Norbornaneacetic acid (66 mg) was dissolved in thionyl chloride (0.5 ml) under a nitrogen atmosphere, followed by stirring at 50° C. for 1 hr. The reaction mixture was concentrated under a reduced pressure to provide a crude product of 2-norbornaneacetyl chloride. The crude product of 2-norbornaneacetyl chloride was dissolved in acetonitrile (5 ml) under a nitrogen atmosphere, and then potassium thiocyanate (84 mg) was added thereto at 50° C., followed by stirring at the same temperature for 1 hr. The reaction mixture was cooled down to room temperature, and then 4-(4-amino-2-fluorophenoxy)-2-[(dimethylamino)carbonylamino]pyridine (50 mg) was added thereto, followed by stirring for 30 min. The reaction mixture was partitioned between ethyl acetate and a saturated aqueous solution of sodium hydrogencarbonate. The organic layer was washed with a saturated aqueous solution of sodium hydrogencarbonate and brine in this order, and dried over anhydrous sodium sulfate. The solvent was evaporated to give a residue, which was then purified by silica gel column chromatography (eluent; hexane:ethyl acetate=1:4). Fractions containing the target compound were concentrated to give a residue, to which diethyl ether (5 ml) was added to precipitate crystals. A suspension containing the crystals was diluted with hexane (10 ml). The crystals were filtered off and dried under aeration to provide the titled compound (39,7 mg, 48%) as white crystals.


Identifiers


|
REACTION_CXSMILES
|
[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[CH2:8][C:9]([OH:11])=O.S(Cl)([Cl:14])=O>>[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[CH2:8][C:9]([Cl:14])=[O:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
66 mg
|
|
Type
|
reactant
|
|
Smiles
|
C12C(CC(CC1)C2)CC(=O)O
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring at 50° C. for 1 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under a reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C12C(CC(CC1)C2)CC(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
